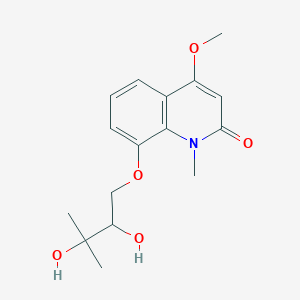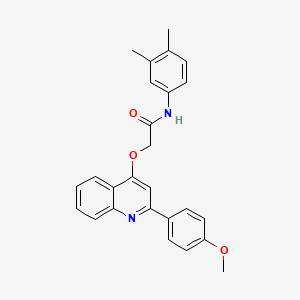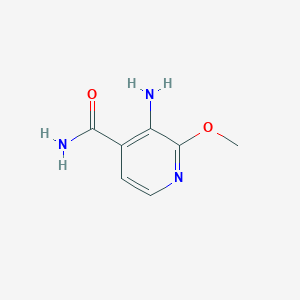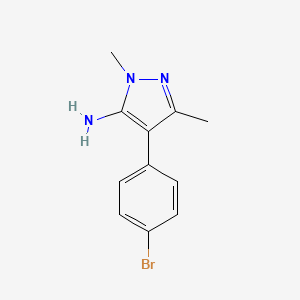
叶柄福叶碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Foliosidine is an alkaloid isolated from the plant Haplophyllum foliosum Vved., belonging to the Rutaceae family. The compound has been assigned the molecular formula C16H21O5N, indicating the presence of nitrogen, oxygen, and a relatively complex carbon framework. Its expanded formula is C13H13 (N-CH3) (OH)2 (OCH3) (CO) (-O-), which describes a molecule with methoxy, hydroxy, and carbonyl functional groups, as well as a methylated nitrogen atom. Foliosidine is characterized as 4-methoxy-8-(2',3'-dihydroxy-3'-methyl-butoxy)-N-methylcarbostyryl, suggesting a structure with a methoxy group on a carbostyryl core and a dihydroxy-methyl-butoxy side chain .
Synthesis Analysis
While there is no direct synthesis route provided for foliosidine in the provided papers, the synthesis of structurally related indole alkaloids can offer insights into potential synthetic strategies. For example, the total synthesis of (+/-)-subincanadine F, an indole alkaloid with a complex tetracyclic framework, was achieved from 1-(para-methoxybenzyl)tryptamine in six steps, utilizing a SmI2-mediated ring opening and an acid-mediated Mannich reaction . This approach could potentially be adapted for the synthesis of foliosidine by considering the functional groups and the core structure of the molecule.
Molecular Structure Analysis
The molecular structure of foliosidine includes a carbostyryl core, which is a styryl derivative with a carbonyl group. The molecule also features a 4-methoxy group and an 8-(2',3'-dihydroxy-3'-methyl-butoxy) side chain, which includes two hydroxy groups and a methyl group, indicating a degree of stereochemistry that would need to be considered in any synthetic approach or structural analysis .
Chemical Reactions Analysis
The specific chemical reactions involving foliosidine are not detailed in the provided papers. However, the presence of functional groups such as methoxy, hydroxy, and carbonyl suggests that foliosidine could undergo typical organic reactions such as nucleophilic substitution at the methoxy site, oxidation or reduction of the hydroxy groups, and addition or condensation reactions at the carbonyl group. The reactivity of these groups would be influenced by the rest of the molecule's structure, particularly the steric and electronic effects imparted by the carbostyryl core and the side chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of foliosidine are not explicitly discussed in the provided papers. However, based on its molecular structure, foliosidine is likely to be a solid at room temperature. The presence of multiple hydroxy groups suggests that it could form hydrogen bonds, affecting its solubility in various solvents. The methoxy and carbonyl groups could influence its reactivity and interaction with other chemical species. The molecule's chirality, implied by the dihydroxy-methyl-butoxy side chain, would also be an important factor in its physical properties, such as optical rotation, and in its biological activity .
科学研究应用
芸香科生物碱和结构
叶柄福叶碱,一种从芸香科植物芸香叶福叶(学名:Haplophyllum foliosum Vved.)中分离出的生物碱,其结构已得到鉴定和表征。这种生物碱的分子式为 C16H21O5N,也称为 4-甲氧基-8-(2′,3′-二羟基-3′-甲基丁氧基)-N-甲基咔唑苯乙烯。对其结构的研究有助于更广泛地了解芸香科生物碱,芸香科生物碱可能具有多种药理特性 (Pastukhova、Sidyakin 和 Yunusov,2004)。
叶柄唐松草和药用化合物
叶柄唐松草(学名:Thalictrum foliolosum DC)是一种多年生草本植物,已被确定为包括叶柄福叶碱在内的多种生物碱的重要来源。这种植物属于毛茛科,传统上用于治疗多种健康问题,如蛇咬伤、黄疸和风湿病。叶柄福叶碱和其他生物碱的存在突出了叶柄唐松草在各种人类疾病的药物开发中的药用潜力 (Sharma 等人,2020)。
倍半萜类和巨噬细胞功能
研究表明,被归类为倍半萜类的叶柄福叶碱可以影响巨噬细胞功能。该研究探讨了叶柄福叶碱对活化巨噬细胞中凋亡和吞噬作用的影响,证明了其在调节免疫反应中的潜在作用。这突出了在巨噬细胞活性调节至关重要的治疗背景下使用叶柄福叶碱的可能性 (Heras 等人,2007)。
安全和危害
作用机制
Target of Action
This compound is a quinoline alkaloid , and quinoline derivatives are known to have a wide range of biological activities, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial properties . .
Mode of Action
The mode of action of Foliosidine is not well-studied. As a quinoline derivative, it may share some of the mechanisms of action common to this class of compounds. For instance, some quinolines act by intercalating DNA, disrupting its structure and function . .
Biochemical Pathways
Quinoline derivatives can interact with various biochemical pathways depending on their specific structures and targets
Pharmacokinetics
These factors significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a quinoline derivative, it may have a range of potential effects, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial activities . .
Action Environment
Many factors, such as pH, temperature, and the presence of other molecules, can influence the activity of a compound . .
属性
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPYLWAXGAJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347428 |
Source


|
| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21300-44-7 |
Source


|
| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)

![Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B3003614.png)

![1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3003618.png)
